Fmoc-2,3-dehydroval-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

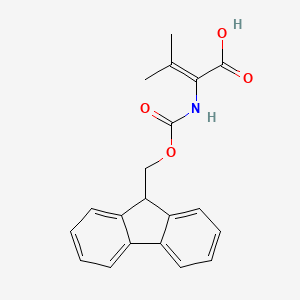

Fmoc-2,3-dehydroval-OH, also known as 9-fluorenylmethoxycarbonyl-2,3-dehydrovaline, is a derivative of valine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. The dehydrovaline moiety introduces a double bond into the valine structure, which can influence the reactivity and properties of the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,3-dehydroval-OH typically involves the following steps:

Protection of the Amino Group: The amino group of valine is protected using the Fmoc group. This is usually achieved by reacting valine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

Introduction of the Double Bond: The double bond is introduced into the valine structure through a dehydrogenation reaction. This can be achieved using various dehydrogenating agents such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-2,3-dehydroval-OH undergoes several types of chemical reactions, including:

Oxidation: The double bond in the dehydrovaline moiety can be oxidized to form epoxides or other oxidized derivatives.

Reduction: The double bond can be reduced to form saturated valine derivatives.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C).

Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).

Major Products Formed

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Saturated valine derivatives.

Substitution: Free amino group derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2,3-dehydroval-OH is widely used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group effectively protects the amino group during the synthesis process, allowing for the sequential assembly of peptides under mild conditions. This protection strategy is particularly advantageous as it enables the use of acidic conditions for deprotection without compromising the integrity of sensitive side chains .

Example : In a study focused on synthesizing complex peptides, this compound was incorporated into the peptide sequence to introduce structural diversity and enhance biological activity. The ability to manipulate the Fmoc group facilitates the incorporation of various functional groups that can modify peptide properties such as solubility and receptor binding affinity .

Medicinal Chemistry Applications

Drug Design and Development

The unique structural characteristics of this compound make it a valuable component in designing peptide-based drugs. Its incorporation into peptides can enhance their stability and bioavailability. Furthermore, the compound has been explored for its potential as an inhibitor in various biochemical pathways.

Case Study : Research has demonstrated that peptides containing this compound exhibit improved interactions with target proteins involved in disease pathways, making them promising candidates for therapeutic development .

Materials Science

Hydrogel Formation

this compound plays a crucial role in the development of hydrogels through self-assembly processes. These hydrogels can form stable three-dimensional networks that are biocompatible and suitable for various applications including drug delivery systems and tissue engineering.

Characteristics : The hydrogels formed from this compound demonstrate tunable mechanical properties and can encapsulate bioactive molecules, allowing for controlled release in physiological environments. This capability is particularly useful in regenerative medicine where scaffolds are required to support cell growth and tissue regeneration .

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block in solid-phase peptide synthesis | Enhances stability and versatility |

| Medicinal Chemistry | Potential drug design and development | Improves bioavailability |

| Hydrogel Formation | Forms biocompatible hydrogels through self-assembly | Tunable properties for drug delivery |

Biotechnological Innovations

Nanomaterials Development

this compound has been utilized in creating functionalized nanomaterials that exhibit enhanced properties for biomedical applications. These include biosensors and drug delivery vehicles that leverage the unique interactions facilitated by this compound.

Example Application : The functionalization of silica nanoparticles with this compound has led to significant advancements in targeted drug delivery systems. These systems can selectively release therapeutic agents in response to specific stimuli (e.g., pH changes), thereby improving treatment efficacy while minimizing side effects .

Mécanisme D'action

The mechanism of action of Fmoc-2,3-dehydroval-OH is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The dehydrovaline moiety introduces conformational constraints into peptides, influencing their biological activity and stability. The molecular targets and pathways involved depend on the specific peptide or protein into which this compound is incorporated.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Val-OH: 9-fluorenylmethoxycarbonyl-valine, a similar compound without the double bond in the valine structure.

Fmoc-Leu-OH: 9-fluorenylmethoxycarbonyl-leucine, a similar compound with a different side chain.

Fmoc-Ile-OH: 9-fluorenylmethoxycarbonyl-isoleucine, a similar compound with a different side chain.

Uniqueness

Fmoc-2,3-dehydroval-OH is unique due to the presence of the double bond in the valine structure. This double bond introduces conformational constraints that can influence the biological activity and stability of peptides. The compound is also unique in its ability to undergo specific chemical reactions, such as oxidation and reduction, which are not possible with the saturated analogs.

Activité Biologique

Fmoc-2,3-dehydroval-OH (Fmoc-ΔVal-OH) is an amino acid derivative that plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article explores the compound's characteristics, synthesis, and biological implications, supported by relevant data tables and case studies.

- Molecular Formula : C20H19NO4

- Molecular Weight : 337.37 g/mol

- CAS Number : 198546-38-2

This compound is characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions .

Synthesis

The synthesis of this compound typically involves the introduction of the Fmoc group onto the valine derivative through reactions with Fmoc-Cl or Fmoc-OSu. The process is crucial in generating peptide bonds while maintaining the integrity of sensitive functional groups during synthesis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various Fmoc derivatives. For instance, compounds similar to this compound have demonstrated activity against a range of bacterial strains. A study on fungal metabolites revealed that certain derivatives exhibit significant antimicrobial activity against Micrococcus luteus and Escherichia coli, suggesting that modifications in the structure can enhance bioactivity .

Peptide Analogues and Receptor Binding

Research has shown that peptides synthesized using Fmoc strategies can exhibit varying affinities for opioid receptors. For example, analogues incorporating the psi(CH2-NH) bond demonstrated increased stability and binding affinity at mu and kappa opioid receptors. Such modifications are essential for developing therapeutic agents targeting pain management .

Case Study 1: Anticancer Activity

A notable study investigated the anticancer properties of a related compound, revealing an IC50 value of 0.077 µg/mL against HCT-116 cancer cells. This suggests that structural analogs of this compound may possess significant anticancer activity, warranting further investigation into their mechanisms of action .

Case Study 2: Peptide Synthesis Efficiency

In a comparative analysis of peptide synthesis efficiency using Fmoc-based strategies versus traditional methods, researchers found that Fmoc protection allowed for greater yield and purity in synthesized peptides. This efficiency is attributed to the selective removal of the Fmoc group without affecting other protecting groups .

Data Table: Biological Activities of Related Compounds

| Compound | Activity Type | IC50 (µg/mL) | Target Organism/Cell Type |

|---|---|---|---|

| This compound | Antimicrobial | Not specified | Micrococcus luteus, E. coli |

| Analog 1 (related compound) | Anticancer | 0.077 | HCT-116 |

| Dyn A(1-11)-NH2 | Opioid receptor binding | Varies | Guinea pig brain homogenates |

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVIIHAWJFLOAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.